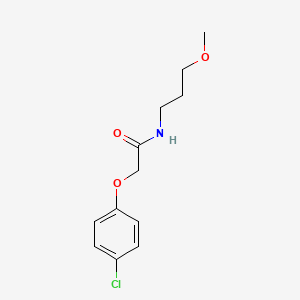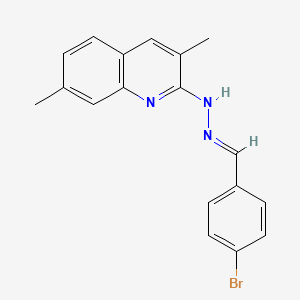![molecular formula C19H20ClNO3 B3863387 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol](/img/structure/B3863387.png)
2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol
説明
2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol, also known as CMOP, is a chemical compound that has been extensively studied for its potential use in scientific research. CMOP belongs to a class of compounds known as benzhydryl ketones and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway that is frequently dysregulated in cancer cells. 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol has also been shown to inhibit the NF-κB pathway, which is a key pathway involved in inflammation and immune response.
Biochemical and Physiological Effects:
In addition to its anti-tumor, anti-inflammatory, and anti-oxidant properties, 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol has been shown to have a variety of other biochemical and physiological effects. Studies have shown that 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol can induce cell cycle arrest and DNA damage in cancer cells. 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. Additionally, 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
実験室実験の利点と制限
One of the main advantages of using 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol in lab experiments is its potent anti-tumor activity. 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of using 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are many potential future directions for research on 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol. One area of research could be the development of more soluble derivatives of 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol that could be more easily administered in vivo. Another area of research could be the development of combination therapies that incorporate 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol with other anti-cancer drugs to enhance its efficacy. Additionally, further studies could be conducted to elucidate the precise mechanism of action of 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol and to identify novel targets for its anti-tumor activity.
科学的研究の応用
2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol has been extensively studied for its potential use in scientific research. One of the most promising applications of 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol is in the field of cancer research. Studies have shown that 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol has potent anti-tumor activity and can induce apoptosis in cancer cells. 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
3-(3-chlorophenyl)-3-(2-hydroxyphenyl)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c20-15-5-3-4-14(12-15)17(16-6-1-2-7-18(16)22)13-19(23)21-8-10-24-11-9-21/h1-7,12,17,22H,8-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEIMQHSGGIDPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(C2=CC(=CC=C2)Cl)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3-(2-hydroxyphenyl)-1-morpholin-4-ylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(allyloxy)-3,5-diiodophenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3863313.png)
![2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3863316.png)
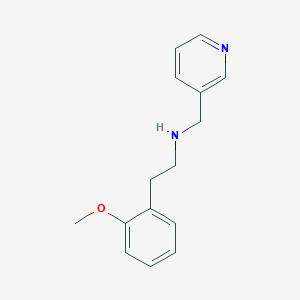

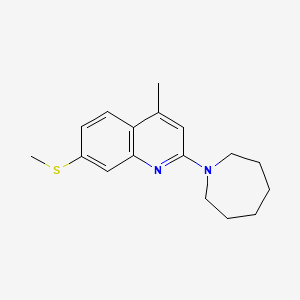
![5,6,7-trimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline](/img/structure/B3863332.png)
![ethyl 7-methyl-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3863344.png)
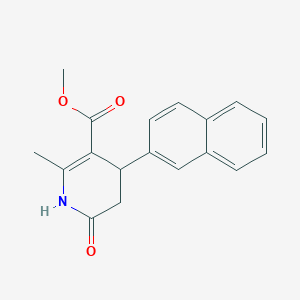
![2-chlorobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3863356.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B3863365.png)
![N'-{[4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}benzohydrazide](/img/structure/B3863370.png)
![5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3863381.png)
